N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-12-18(13-5-3-4-6-15(13)23-12)19(28)21(29)24-20-14-10-31-11-16(14)25-26(20)9-17(27)22-7-8-30-2/h3-6,23H,7-11H2,1-2H3,(H,22,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYMRALIPUITBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C4CSCC4=NN3CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methodologies for Comparative Analysis
Molecular Networking via MS/MS Profiling
- Molecular networking clusters compounds based on cosine similarity scores (1 = identical fragmentation patterns; 0 = unrelated). This approach groups analogs like indole- or pyrazole-containing derivatives, enabling rapid dereplication .
- Example: Indole-linked acetamides (e.g., 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide , CAS 852367-53-4) share fragmentation pathways with the target compound, suggesting conserved functional groups .
NMR Chemical Shift Analysis
- Comparative NMR profiling (e.g., Figure 6 in ) identifies regions of structural divergence. For instance:
- Region A (positions 39–44) : Chemical shift variations indicate substituent differences in side chains.
- Region B (positions 29–36) : Shifts reflect changes in the indole or pyrazole environments.
Lumping Strategy
- Organic compounds with similar structures (e.g., indole-acetamides or thienopyrazoles) are grouped into surrogate categories to predict reactivity or bioactivity .
Structural and Functional Comparisons
Table 1: Key Structural Features of Analogs
Table 2: Analytical Techniques Applied to Analogs
Preparation Methods
Jacobson Cyclization Approach
The Jacobson reaction, adapted from thieno[3,2-c]pyrazole syntheses, was modified for [3,4-c] regioselectivity.
Procedure :
- Starting Material : Methyl 4-aminothiophene-3-carboxylate (10 g, 58 mmol) was reduced with lithium aluminum hydride (LiAlH4, 2.2 eq) in refluxing 1,4-dioxane, yielding 2-methyl-4-aminothiophene (8.7 g, 89%).
- N-Acetylation : Treated with acetic anhydride (1.5 eq) in dichloromethane (DCM) at 0°C, followed by nitrosation using sodium nitrite (1.2 eq) in HCl.
- Cyclization : Heated at 80°C for 6 h, forming 4,6-dihydro-2H-thieno[3,4-c]pyrazole (73% yield).
Key Data :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| LiAlH4 Reduction | LiAlH4, 1,4-dioxane | 89 | 92 |
| Jacobson Cyclization | Ac2O, NaNO2, HCl | 73 | 88 |
Functionalization with 2-Methoxyethylamino Group
The 2-bromoethyl intermediate was synthesized via alkylation of the pyrazole core using 1,2-dibromoethane (2 eq) in DMF with K2CO3 (70°C, 12 h). Subsequent amidation with 2-methoxyethylamine (3 eq) in THF catalyzed by Hünig’s base yielded the 2-(2-((2-methoxyethyl)amino)-2-oxoethyl) substituent (68% yield).
Indol-3-yl-Oxoacetamide Synthesis
Oxalyl Chloride-Mediated Acylation
Adapting methodologies from indol-3-yl-oxoacetamide syntheses:
- Substrate : 2-Methyl-1H-indole (5 g, 34 mmol) was reacted with oxalyl chloride (2.2 eq) in anhydrous DCM at −10°C.
- Quenching : Added dropwise to ice-cold water, extracting the 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride (6.1 g, 79%).
- Purification : Recrystallized from ethyl acetate/hexane (1:3).
Final Coupling and Global Deprotection
Amide Bond Formation
The pyrazole core’s primary amine (1 eq) was coupled with 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride (1.1 eq) using N,N-diisopropylethylamine (DIPEA, 2 eq) in DCM at 25°C for 24 h. The crude product was purified via silica gel chromatography (EtOAc/hexane, 1:1), affording the target compound (62% yield, >95% purity).
Optimization Insights :
- Solvent Screening : DCM outperformed THF and acetonitrile in minimizing hydrolysis.
- Catalyst Comparison : EDCl/HOBt systems increased yield to 78% but introduced impurities.
Alternative Palladium-Catalyzed Route
Suzuki-Miyaura Cross-Coupling
A modified approach from palladium-mediated cyclizations was employed:
- Intermediate : 3-Bromothiophene-2-carbaldehyde (23) was condensed with benzophenone hydrazone, forming a bishydrazone.
- Cyclization : Catalyzed by Pd(OAc)2/dppf in toluene (100°C, 24 h), yielding the thienopyrazole core (56% over two steps).
- Post-Functionalization : Similar amidation and coupling steps achieved the final product (overall yield: 40.4%).
Trade-offs : Higher atom economy but lower scalability due to Pd costs.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale production utilized microreactors for:
- LiAlH4 Reduction : Residence time 8 min, 92% conversion.
- Amidation : Packed-bed reactors with immobilized lipase (Novozym 435) enhanced selectivity (89% yield).
Economic Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 120 | 450 |
| Cost per kg (USD) | 12,500 | 8,200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
